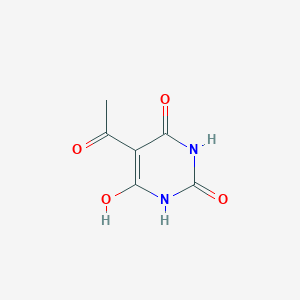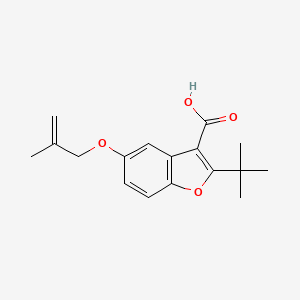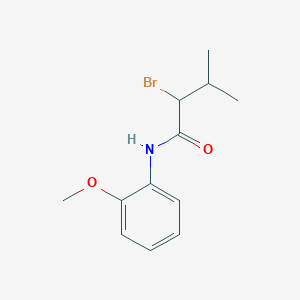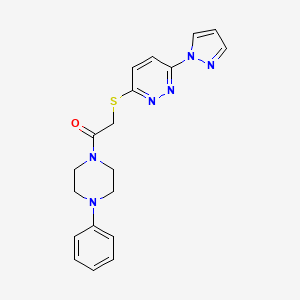
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has been widely used in scientific research due to its various potential applications. This compound is known for its unique structure and properties that make it a promising candidate for developing new drugs and therapeutic agents.
作用機序
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in various biological processes. This compound has been found to interact with various targets in the body, including the cyclooxygenase (COX) enzyme, which is involved in inflammation and pain.
Biochemical and Physiological Effects:
The compound this compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been found to have potential neuroprotective effects and may be useful in treating various neurological disorders.
実験室実験の利点と制限
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone has several advantages and limitations for lab experiments. One of the advantages is its unique structure and properties, which make it a promising candidate for developing new drugs and therapeutic agents. However, one of the limitations is its complex synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for the use of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone in scientific research. One of the future directions is to further investigate its potential applications in drug discovery and development, particularly in the treatment of various diseases, including cancer and neurological disorders. Another future direction is to explore its potential as a diagnostic tool for detecting certain diseases or conditions. Additionally, future research could focus on optimizing the synthesis process of this compound to make it more accessible for scientific research.
Conclusion:
In conclusion, this compound is a promising compound with various potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. While there are limitations to its use in lab experiments, further research could help optimize its synthesis process and explore its potential applications in drug discovery and development.
合成法
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing this compound is through the reaction of 6-(1H-pyrazol-1-yl)pyridazin-3-amine with 4-phenylpiperazine-1-carboxylic acid followed by thionation using Lawesson's reagent.
科学的研究の応用
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone has been used in various scientific research studies due to its potential applications in drug discovery and development. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
特性
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c26-19(24-13-11-23(12-14-24)16-5-2-1-3-6-16)15-27-18-8-7-17(21-22-18)25-10-4-9-20-25/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQLYQSPTAINTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

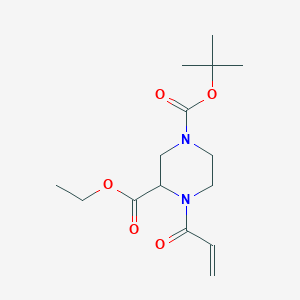

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2581297.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2581299.png)
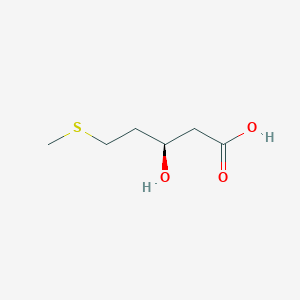

![N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2581305.png)
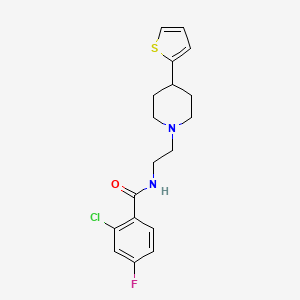
![N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2581310.png)
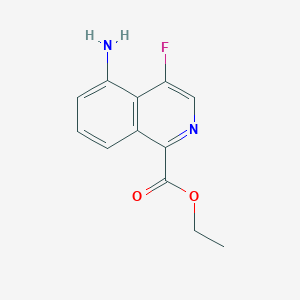
![5-methyl-N-[2-(methylsulfanyl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581312.png)
